molecular formula C14H16N4OS B12917442 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone CAS No. 126956-10-3

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone

Cat. No.: B12917442
CAS No.: 126956-10-3
M. Wt: 288.37 g/mol
InChI Key: UKBQEXKHRUOBOH-XNTDXEJSSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone is a thiosemicarbazone derivative synthesized via the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. Thiosemicarbazones are characterized by a general structure R1R2C=N–NH–C(=S)–NR3R4, where substituents influence their chemical and biological properties.

Synthesis Protocol: The compound is synthesized by refluxing equimolar amounts of the aldehyde precursor and thiosemicarbazide in ethanol with catalytic HCl. Reaction completion is monitored via TLC, followed by solvent removal under vacuum and recrystallization from aqueous ethanol .

Properties

CAS No.

126956-10-3

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C14H16N4OS/c1-18-8-4-6-12(18)10-15-17-14(20)16-11-5-3-7-13(9-11)19-2/h3-10H,1-2H3,(H2,16,17,20)/b15-10+

InChI Key

UKBQEXKHRUOBOH-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)OC

Canonical SMILES

CN1C=CC=C1C=NNC(=S)NC2=CC(=CC=C2)OC

Origin of Product

United States

Biological Activity

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiosemicarbazones are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of this compound involves the condensation of pyrrole-2-carboxaldehyde with thiosemicarbazide derivatives. The resulting compound has been characterized using various spectroscopic methods to confirm its structure and purity .

Anticancer Activity

Thiosemicarbazones, including the compound , have shown promising anticancer properties. They function primarily through the inhibition of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells.

Key Findings:

  • Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SH-4 (melanoma) cells. The IC50 values for these cell lines were comparable to established chemotherapeutics like Carboplatin and Temozolomide .
  • Mechanism of Action : The compound induces apoptosis and triggers S-phase cell cycle arrest in tumor cells. This suggests that it may disrupt DNA replication processes crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the thiosemicarbazone structure significantly influences its biological activity. The methoxyphenyl group is particularly noted for enhancing cytotoxicity by improving interactions with cellular targets .

Compound IC50 (µM) Cell Line Mechanism
This compound44.63 ± 3.51SH-4 melanomaInduces apoptosis; S-phase arrest
Carboplatin18.2VariousDNA crosslinking
Temozolomide50VariousAlkylating agent

Case Studies

Several studies have investigated the effects of thiosemicarbazones on drug-resistant cancer cell lines:

  • A study demonstrated that thiosemicarbazones could resensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutics by targeting P-glycoprotein (P-gp), a protein associated with drug resistance .
  • In vivo evaluations using xenograft models showed that compounds similar to the one discussed here could effectively reduce tumor growth while exhibiting manageable toxicity profiles .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring and a methoxyphenyl substituent, contributing to its reactivity and potential interactions with biological targets. Its synthesis typically involves the condensation of 1H-pyrrole-2-carboxaldehyde with thiosemicarbazide derivatives. The resulting thiosemicarbazone structure is known for its ability to form coordination complexes with metal ions, which can further influence its biological activity.

Biological Activities

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone has been studied for several biological activities:

  • Antimicrobial Activity : Thiosemicarbazones are known for their antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals .
  • Anticancer Properties : Research indicates that thiosemicarbazones can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against certain types of tumors .
  • Coordination Chemistry : The ability of this compound to form complexes with transition metals allows it to be explored as a ligand in coordination chemistry. These complexes can exhibit enhanced biological activities compared to the free ligand .

Applications in Medicinal Chemistry

The applications of this compound are extensive:

  • Drug Development : Its unique properties make it a candidate for drug development, particularly in creating new antimicrobial and anticancer agents. Studies have shown that modifications to the thiosemicarbazone structure can lead to compounds with improved potency and selectivity against specific targets .
  • Biological Probes : The compound can serve as a biological probe in research settings to study cellular mechanisms and pathways involved in disease processes. Its ability to interact with biomolecules makes it suitable for such applications .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound along with its biological evaluations:

  • A study published in ResearchGate detailed the synthesis, characterization, and spectral analysis of pyrrole derivatives, including thiosemicarbazones, highlighting their potential as anticancer agents .
  • Another investigation focused on the antimicrobial efficacy of various thiosemicarbazones, including those derived from pyrrole compounds. Results indicated significant activity against multi-drug resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Coordination ChemistryForms complexes with metal ions

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiosemicarbazone Derivatives

Compound Name Substituent (R-group) Key Properties/Activities Reference
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone m-methoxyphenyl Anticipated antioxidant/antitumor activity (inferred from analogs)
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone p-chlorophenyl Enhanced lipophilicity; potential antimicrobial activity
4-(2′-Isocamphanyl)thiosemicarbazones (TSC-1~6) Camphene-based substituents Demonstrated antioxidant properties via DPPH assays
Quinazolinone-2-carboxaldehyde thiosemicarbazones Quinazolinone core Anticonvulsant, cytotoxic, and antimicrobial activities
4-(4-Chlorophenyl)thiazole derivatives Chlorophenyl-thiazole hybrids In silico antiviral activity (e.g., SARS-CoV-2 protease inhibition)

Structural Modifications and Electronic Effects

  • Electron-Donating vs. Camphene-based thiosemicarbazones (e.g., TSC-1~6) exhibit rigid bicyclic structures, which may improve membrane permeability and stability compared to planar aromatic systems .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity :
    The p-chlorophenyl analog is more lipophilic (logP ~3.5) than the m-methoxyphenyl derivative (logP ~2.8), influencing bioavailability and blood-brain barrier penetration .
  • Crystallography and Stability :
    Structural analysis via programs like SHELXL and ORTEP (used for similar compounds) reveals that bulky substituents (e.g., camphene) reduce crystallinity but improve thermal stability .

Preparation Methods

Preparation of 4-(m-methoxyphenyl)thiosemicarbazide Precursor

The synthesis begins with the preparation of the thiosemicarbazide derivative, which is a key intermediate:

  • Reactants: 4-(m-methoxyphenyl)isothiocyanate and hydrazine hydrate.
  • Procedure: The isothiocyanate (3 mL, 3.54 g, 21.46 mmol) is mixed with hydrazine (5 mL, 5.15 g, 100 mmol) at room temperature.
  • Reaction Time: Stirred for approximately 2 hours.
  • Isolation: A white precipitate forms, which is collected by vacuum filtration, washed with cold diethyl ether, and dried over silica gel.
  • Yield: Approximately 83.9% yield of 4-(m-methoxyphenyl)thiosemicarbazide as a white powder.
  • Characterization: Confirmed by IR and NMR spectroscopy consistent with literature values.

This step is crucial as it provides the thiosemicarbazide moiety necessary for subsequent condensation with the pyrrole aldehyde.

Synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone

The target thiosemicarbazone compound is synthesized by condensation of the prepared thiosemicarbazide with 1-methylpyrrole-2-carboxaldehyde:

  • Reactants: 4-(m-methoxyphenyl)thiosemicarbazide (1 mmol, 0.1972 g) and 1-methylpyrrole-2-carboxaldehyde.
  • Solvent: Ethanol (20 mL).
  • Reaction Conditions: The mixture is stirred at room temperature or refluxed for about 4 hours to facilitate Schiff base formation.
  • Mechanism: The aldehyde group of 1-methylpyrrole-2-carboxaldehyde reacts with the hydrazine moiety of the thiosemicarbazide, forming the thiosemicarbazone linkage via a condensation reaction.
  • Isolation: The product is purified by filtration and recrystallization from ethanol or other suitable solvents.
  • Yield and Purity: Typically good yields are reported; purity is confirmed by spectroscopic methods including UV-Vis, IR, and NMR.

This condensation step is the key synthetic transformation that yields the desired thiosemicarbazone compound with the characteristic pyrrole and methoxyphenyl groups connected through the thiosemicarbazone linkage.

Alternative Synthetic Considerations and Related Preparations

  • The synthesis of the pyrrole-2-carboxaldehyde starting material can be achieved via selective alkylation methods, as described in patent literature, where pyrrole-2-carbaldehyde is alkylated at the 4-position using alkylating agents in the presence of catalysts. This method can be adapted to prepare substituted pyrrole-2-carboxaldehydes with various substituents, including methyl groups.
  • The preparation of the thiosemicarbazide precursor from isothiocyanates and hydrazine is a general method applicable to various substituted phenyl isothiocyanates, allowing for structural diversity in the thiosemicarbazone ligands.
  • The reaction conditions such as solvent choice (ethanol is common), temperature (room temperature to reflux), and reaction time (2–4 hours) are optimized to maximize yield and purity.
  • Purification typically involves recrystallization and spectroscopic characterization to confirm structure and purity.

Summary Table of Preparation Steps

Step Reactants Conditions Product Yield Characterization Methods
1. Preparation of 4-(m-methoxyphenyl)thiosemicarbazide 4-(m-methoxyphenyl)isothiocyanate + hydrazine hydrate Stir at room temp, 2 h 4-(m-methoxyphenyl)thiosemicarbazide ~83.9% IR, NMR
2. Condensation with 1-methylpyrrole-2-carboxaldehyde 4-(m-methoxyphenyl)thiosemicarbazide + 1-methylpyrrole-2-carboxaldehyde Ethanol, reflux or room temp, 4 h This compound Good yield UV-Vis, IR, NMR

Research Findings and Analytical Data

  • The synthesized compound exhibits characteristic spectroscopic signatures confirming the formation of the thiosemicarbazone linkage:
    • IR Spectroscopy: Bands corresponding to C=N stretching of the azomethine group and N–H stretching of the thiosemicarbazone moiety.
    • NMR Spectroscopy: Signals consistent with the pyrrole ring protons, methyl substituent, methoxyphenyl protons, and the thiosemicarbazone NH protons.
    • UV-Vis Spectroscopy: Absorption bands indicative of the conjugated system involving the pyrrole and thiosemicarbazone groups.
  • The compound’s purity and identity are further confirmed by elemental analysis and mass spectrometry in some studies.
  • The synthetic route is reproducible and scalable for research purposes, providing a reliable method to obtain this biologically relevant thiosemicarbazone derivative.

Q & A

Q. What multi-technique approaches resolve discrepancies in reported coordination chemistry data?

  • Methodology : Combine X-ray crystallography, EXAFS (for local metal-ligand bonding), and magnetic susceptibility measurements to distinguish between κ²(N,S) and κ¹(S) binding modes. Validate with DFT-calculated bond lengths and angles .

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